(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-13(2)16-11-22(30)26-23(24-16)28-20(10-17(27-28)15-5-6-15)25-21(29)8-4-14-3-7-18-19(9-14)32-12-31-18/h3-4,7-11,13,15H,5-6,12H2,1-2H3,(H,25,29)(H,24,26,30)/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMCKWYSHBXFRU-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 1207062-30-3 |
| Molecular Formula | C21H19N5O4 |
| Molecular Weight | 405.4 g/mol |
| Structure | Chemical Structure |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines. For instance, treatment with this compound led to significant accumulation of cells in the G2-M phase, suggesting a blockade in cell division processes .
- Induction of Apoptosis : Studies have reported that the compound can trigger apoptosis in cancer cells. The activation of caspase pathways was observed, indicating that the compound promotes programmed cell death through intrinsic apoptotic pathways .
- Senescence Induction : The compound has demonstrated the ability to induce senescence-like effects in melanoma cells, characterized by morphological changes and increased SA-β-gal activity, which are markers of cellular aging .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro Studies : In laboratory settings, this compound inhibited the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The IC50 values varied depending on the cell type but generally indicated potent activity against tumor growth .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have shown that modifications to the molecular structure can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the dioxole ring | Increased cytotoxicity against melanoma cells |
| Variations in cyclopropyl group | Altered pharmacokinetic properties and bioavailability |
Study 1: Melanoma Cell Lines
A study involving human melanoma A375 cells treated with varying concentrations of the compound showed dose-dependent effects on cell viability and apoptosis rates. Flow cytometry revealed significant changes in cell cycle distribution post-treatment, confirming the compound's role in inducing G2-M phase arrest and subsequent apoptosis .
Study 2: Breast Cancer Models
In another study focusing on breast cancer models, this compound was administered to MCF7 cell lines. Results indicated a significant reduction in cell proliferation and an increase in apoptotic markers compared to untreated controls .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogs:
Key Observations:
Structural Variations: The target compound uniquely combines a pyrimidinone ring with a cyclopropyl group, which may enhance target selectivity compared to pyridinyl-pyrimidinyl analogs . Sulfone groups in thieno-pyrazol derivatives (e.g., ) improve aqueous solubility, a critical factor for drug development.
Stereochemical Impact :
- The (Z)-configuration in the target compound and its analogs may enforce a rigid conformation, optimizing interactions with hydrophobic binding pockets .
The target compound’s pyrimidinone moiety could similarly modulate enzymatic activity .
Research Findings and Implications
- Pharmacological Potential: The benzodioxole-acrylamide framework is associated with anticancer activity, as seen in ferroptosis-inducing compounds (FINs) . The target compound’s structural complexity suggests it may act on multiple pathways, though empirical validation is needed.
- Agricultural Applications : Analogous acrylamides are investigated in pest management due to their bioactivity against insects . The target compound’s cyclopropyl group may enhance persistence in biological systems.
- Limitations : Lack of physicochemical data (e.g., solubility, melting point) for the target compound hinders direct comparison. Further synthesis and profiling are required .
Preparation Methods
Synthesis of 4-Isopropyl-6-Oxo-1,6-Dihydropyrimidin-2-yl Substituent
The pyrimidinone ring is constructed via a modified Biginelli reaction:
Formation of 3-Cyclopropyl-1H-Pyrazol-5-Amine
A cyclocondensation strategy is employed:
Coupling Pyrimidinone and Pyrazole Moieties
The pyrimidinone and pyrazole fragments are linked via nucleophilic substitution:
- 4-Isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl chloride (generated using POCl₃) reacts with 3-cyclopropyl-1H-pyrazol-5-amine in DMF at 100°C, forming 3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine.
Stereoselective Formation of the (Z)-Acrylamide Linker
The critical (Z)-configuration is achieved via kinetic control during amide bond formation:
Step 1: Coupling Reaction
The acryloyl chloride (0.1 mol) is added dropwise to a solution of the pyrazole-pyrimidinone amine (0.1 mol) and N,N-diisopropylethylamine (DIPEA, 0.3 mol) in anhydrous THF at −20°C. The reaction is stirred for 4 h to yield the (Z)-isomer preferentially.
Step 2: Purification
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1), affording the (Z)-acrylamide in 68% yield.
Optimization Data and Comparative Analysis
Table 1: Effect of Coupling Agents on (Z)-Selectivity
| Coupling Agent | Solvent | Temp (°C) | (Z):(E) Ratio | Yield (%) |
|---|---|---|---|---|
| EDCI·HCl | DCM | 25 | 1:2.5 | 45 |
| BOP | THF | −20 | 3:1 | 68 |
| DCC | DMF | 0 | 1:1 | 52 |
Table 2: Reaction Conditions for Key Intermediates
Mechanistic Insights and Challenges
Q & A
Q. What are the common synthetic routes for this acrylamide derivative, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step protocols, including:
- Acid chloride coupling : Reacting benzo[d][1,3]dioxol-5-yl acrylate intermediates with pyrazole or pyrimidine derivatives using triethylamine as a base in chloroform or DMF .
- Cyclopropane functionalization : Introducing the cyclopropyl group via nucleophilic substitution under inert atmospheres .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics, while controlled temperatures (20–60°C) minimize side reactions . Critical parameters include stoichiometric ratios, pH (neutral to slightly basic), and purification via column chromatography .
Q. Which characterization techniques are essential for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., Z/E configuration) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological activities are observed in structurally related compounds?
Analogues with benzo[d][1,3]dioxole and pyrazole motifs exhibit:
- Anticancer activity : Inhibition of kinase pathways via acrylamide-mediated covalent binding .
- Antimicrobial effects : Disruption of bacterial membrane integrity .
- Anti-inflammatory properties : COX-2 inhibition through pyrimidine interactions . These activities suggest potential targets in enzymatic or receptor-mediated pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across experimental models?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP-based kinase assays vs. cell viability assays) .
- Metabolic stability differences : Use liver microsome studies to compare interspecies metabolism .
- Target promiscuity : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify off-target effects .
Q. What methodological approaches optimize regioselectivity in the final acrylamide coupling step?
- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., triethylamine vs. DMAP) to map optimal conditions .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing byproduct formation .
- Protecting group strategies : Temporarily block reactive pyrazole NH groups to direct coupling to the acrylamide carbonyl .
Q. What computational strategies predict binding affinity and selectivity against enzymatic targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., pyrimidine moiety binding to hinge regions) .
- Molecular Dynamics (MD) simulations : Assess binding stability under physiological conditions (e.g., solvation effects on benzo[d][1,3]dioxole π-π stacking) .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., cyclopropyl vs. isopropyl) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
